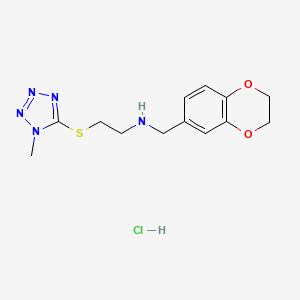

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride

Beschreibung

The target compound, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanamine hydrochloride, features a 2,3-dihydro-1,4-benzodioxin scaffold linked to a methyltetrazole-thioether moiety via an ethanamine chain. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2S.ClH/c1-18-13(15-16-17-18)21-7-4-14-9-10-2-3-11-12(8-10)20-6-5-19-11;/h2-3,8,14H,4-7,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPVCGNKULPZDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCCNCC2=CC3=C(C=C2)OCCO3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Benzodioxin Moieties

(a) N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide (CAS: 733789-02-1)

- Key Differences : Replaces the ethanamine chain with a propanamide group.

- This may alter membrane permeability and target receptor interactions .

(b) N-[2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}-N,N-dimethylethane-1-sulfonamide] Hydrochloride (CAS: 1252265-15-8)

- Key Differences: Incorporates a sulfonamide group and dimethylamino substituents.

- The dimethylamino group increases steric bulk, which may affect binding pocket compatibility .

(c) Lecozotan Hydrochloride (CAS: 433282-68-9)

- Structure: Contains a benzodioxin-linked piperazinylpropyl chain, a pyridinyl group, and a cyano substituent.

- Implications: Designed as a 5-HT1A receptor antagonist for Alzheimer’s disease. The cyano group and piperazine ring confer distinct electronic and conformational properties compared to the tetrazole-thioether motif in the target compound .

(d) N-[2-(1,4-Benzodioxan-5-yloxy)ethyl]butylamine Hydrochloride (CAS: 2906-69-6)

- Key Differences : Features a butylamine chain and a benzodioxan-5-yloxy group.

- The ether linkage (vs. thioether) reduces electron-withdrawing effects, altering electronic distribution .

Functional Group Variations

(a) Tetrazole vs. Triazole Derivatives

- Example : Compounds with triazole rings (e.g., 4-[4-(4-fluorophenyl)-5-(2-methoxypyrimidin-4-yl)-imidazol-1-yl]-cyclohexan-1-ol) exhibit enhanced aromatic stacking but lack the bioisosteric mimicry of tetrazoles. This impacts binding to enzymes or receptors requiring carboxylate-like interactions .

(b) Thioether vs. Sulfonamide Linkages

- Example : Sulfonamide-containing analogs (e.g., ) show higher polarity and metabolic resistance compared to thioethers. However, thioethers may offer greater flexibility and reduced steric hindrance in target binding .

Pharmacological and Physicochemical Properties

Key Observations

Benzodioxin Scaffold : Common across all analogs, enabling π-π interactions and structural rigidity.

Tetrazole Advantage : The 1-methyltetrazole group in the target compound mimics carboxylic acids, avoiding metabolic deactivation while maintaining electronic properties .

Salt Forms : Hydrochloride salts universally improve solubility, critical for in vivo efficacy .

Chain Length and Functional Groups : Ethanamine vs. butylamine or propanamide chains dictate lipophilicity and target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.